Cas no 420-04-2 (aminoformonitrile)

aminoformonitrile 化学的及び物理的性質
名前と識別子
-
- Cyanamide
- H2NCN
- hydrogencyanamid
- N-Cyanoamine
- tsaks
- USAF ek-1995
- CARBODIIMIDE
- CYANAMIDE F1000
- CH2N2
- Cyanamide aq
- 2-cyanomide
- alzogur
- aminocarbonitrile
- amino-cyanide
- Carbamonitrile
- carbodiamide
- CYANAMID
- Cyanamide,stabilized
- cyano-amine
- Hydrogen cyanamide
- Amidocyanogen
- Cyanoamine
- Carbimide
- Cyanogenamide
- Cyanogen nitride
- Dormex
- Deurbraak
- NH2CN
- Cyanamide [JAN]
- Caswell No. 485A
- aminoformonitrile
- H2N-C#N
- EPA Pesticide Chemical Code 014002
- XZMCDFZZKTWFGF-UHFFFAOYSA-N
- 21CP7826LC
- DSSTox_RID_79157
- DSSTox_CID_14490
- DSSTox_GSID_34490
- Cyanamide, 95%, stabi
- bmse000656
- BRN 1732569
- EN300-19848
- Cyanamide (JP17)
- Cyanamide (TN)
- FT-0624124
- NSC-24133
- CHEBI:16698
- Tox21_112109
- D00123
- NCGC00254586-01
- CYANAMIDE [WHO-DD]
- DTXCID7014490
- UNII-21CP7826LC
- WLN: ZCN
- DB02679
- DTXSID9034490
- EINECS 206-992-3
- NSC24133
- NSC-267195
- cyanamine
- HSDB 1550
- CHEMBL56279
- NCGC00164378-01
- 4-03-00-00145 (Beilstein Handbook Reference)
- NSC267195
- NSC 24133
- 156-62-7
- FT-0665242
- 2669-76-3
- CAS-420-04-2
- AMY6233
- NS00004630
- 420-04-2
- MFCD00007572
- Cyanamide, 99%
- Q414555
- NCGC00164378-02
- CYANAMIDE [HSDB]
- NCGC00164378-03
- AKOS009031491
- C01566
- aminoformonitrile, 50% aqueous solution
- Tox21_300678
- CYANAMIDE [MI]
- F8881-3984
- EC 206-992-3
- 50% aqueous solution contains stabilizer
- cyanamide,urea anhydride
- STL281853
- Cyanamide (JP18)
- BBL027645
-
- MDL: MFCD00007572
- インチ: 1S/CH2N2/c2-1-3/h2H2
- InChIKey: XZMCDFZZKTWFGF-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C#N
- BRN: 1732569
計算された属性
- せいみつぶんしりょう: 42.02180
- どういたいしつりょう: 42.022
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 29.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 49.8
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- イオン化ポテンシャル: 10.65eV
- 色と性状: 使用できません
- 密度みつど: 1.082 g/mL at 25 °C
- ゆうかいてん: 45-46 °C (lit.)
- ふってん: 83 °C/0.5 mmHg(lit.)
- フラッシュポイント: 華氏温度:285.8°f< br / >摂氏度:141°C< br / >
- 屈折率: n20/D 1.405
- ようかいど: ethanol: soluble10%, clear to hazy, colorless to faintly yellow
- すいようせい: 775G/L
- あんていせい: Unstable - heat sensitive. Incompatible with strong oxidizing agents, strong reducing agents, bases, acids, iron and its salts, steel, brass, lead, moisture. Reacts with acids to produce very toxic gas.
- PSA: 49.81000
- LogP: 0.12648
- 酸性度係数(pKa): 1.1(at 29℃)
- ようかいせい: 使用できません
- マーカー: 14,2684
- かんど: Hygroscopic
- 濃度: 50 wt. % in H2O
aminoformonitrile セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H311,H315,H317,H319
- 警告文: P280,P301+P310,P305+P351+P338,P312
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 21-25-36/38-43
- セキュリティの説明: S3-S22-S36/37-S45
- RTECS番号:GS5950000
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- 包装等級:III
- 包装グループ:III
- セキュリティ用語:8
- 危険レベル:8
- TSCA:Yes
- どくせい:LD50 i.p. in male mice: 200-300 mg/kg (Doull)
- リスク用語:R21; R25; R36/38; R43
aminoformonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
City Chemical | C1954-1KG |
Cyanamide |
420-04-2 | 1kg |
$403.75 | 2023-09-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006189-25g |
aminoformonitrile |
420-04-2 | 95% | 25g |
¥77 | 2024-05-23 | |
Apollo Scientific | OR5505-25g |
Cyanamide |
420-04-2 | 25g |
£50.00 | 2025-02-20 | ||
abcr | AB172390-25 g |
Cyanamide, 98%, stab.; . |
420-04-2 | 98% | 25 g |
€81.20 | 2023-07-20 | |
Life Chemicals | F8881-3984-10g |
aminoformonitrile |
420-04-2 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0420780043- 25g |
aminoformonitrile |
420-04-2 | 50% | 25g |
¥ 56.5 | 2021-05-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C823121-5g |
Cyanamide |
420-04-2 | 95% | 5g |
¥34.00 | 2022-09-02 | |
Apollo Scientific | OR5505-100g |
Cyanamide |
420-04-2 | 100g |
£142.00 | 2025-02-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014058-25g |
aminoformonitrile |
420-04-2 | 50%(:) | 25g |
¥28 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094771-100g |
aminoformonitrile |
420-04-2 | ≤2% | 100g |
¥47 | 2024-05-23 |
aminoformonitrile サプライヤー
aminoformonitrile 関連文献
-
Elisabete C. B. A. Alegria,M. Fátima C. Guedes da Silva,Maxim L. Kuznetsov,Sónia M. P. R. M. Cunha,Luísa M. D. R. S. Martins,Armando J. L. Pombeiro Dalton Trans. 2012 41 13876
-
Jihui Li,Xinyi Zheng,Wei Li,Wei Zhou,Wen Zhu,Yucang Zhang New J. Chem. 2016 40 77
-
Andrey S. Smirnov,Ekaterina S. Butukhanova,Nadezhda A. Bokach,Galina L. Starova,Vladislav V. Gurzhiy,Maxim L. Kuznetsov,Vadim Yu. Kukushkin Dalton Trans. 2014 43 15798
-
Luísa M. D. R. S. Martins,Elisabete C. B. A. Alegria,David L. Hughes,Jo?o J. R. Fraústo da Silva,Armando J. L. Pombeiro Dalton Trans. 2003 3743
-
Elisabete C. B. A. Alegria,M. Fátima C. Guedes da Silva,Maxim L. Kuznetsov,Sónia M. P. R. M. Cunha,Luísa M. D. R. S. Martins,Armando J. L. Pombeiro Dalton Trans. 2012 41 13876
-
Jing Xiang,Qian-Qian Su,Li-Juan Luo,Tai-Chu Lau Dalton Trans. 2019 48 11404
-
7. Activation of cyanamide by a molybdenum(0) diphosphinic centre. Formation of cyanoimide and its reactivity with electrophilesSónia M. P. R. M. Cunha,M. Fátima C. Guedes da Silva,Armando J. L. Pombeiro J. Chem. Soc. Dalton Trans. 2002 1791
-
Leticia S. Maioli,Fábris Kossoski,Márcio H. F. Bettega Phys. Chem. Chem. Phys. 2020 22 7894
-
S. K. Deb,A. D. Yoffe Trans. Faraday Soc. 1959 55 106
-
Rebeca González-Fernández,Daniel álvarez,Pascale Crochet,Victorio Cadierno,M. Isabel Menéndez,Ramón López Catal. Sci. Technol. 2020 10 4084
aminoformonitrileに関する追加情報
Aminoformonitrile: A Comprehensive Overview
Aminoformonitrile, also known by its CAS number 420-04-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound, which is also referred to as formimino nitrile or cyanamide, is a versatile molecule with a rich history in both academic research and industrial applications. In this article, we will delve into the various aspects of aminoformonitrile, including its chemical structure, synthesis methods, applications, and the latest research findings.
Aminoformonitrile is an organic compound with the molecular formula C H N₂. Its structure consists of a formimino group (-CH₂N=) attached to a nitrile group (-CN). This combination makes it a highly reactive compound with interesting chemical properties. The compound is typically synthesized through the reaction of ammonia with carbon monoxide in the presence of a catalyst, such as iron or cobalt. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly methods for its production.
One of the key areas of research on aminoformonitrile involves its role as an intermediate in the synthesis of other compounds. For instance, it is widely used in the production of urea and cyanuric acid, which are essential components in fertilizers and plastics. Additionally, aminoformonitrile has been explored for its potential in the synthesis of biodegradable polymers, offering a sustainable alternative to traditional petroleum-based plastics. Recent studies have highlighted its ability to form polycarbonates under specific conditions, making it a promising candidate for eco-friendly materials.
The chemical properties of aminoformonitrile make it highly versatile in various industrial processes. It is commonly used as a precursor in the production of pharmaceuticals and agrochemicals. For example, it plays a crucial role in the synthesis of certain antibiotics and herbicides. Furthermore, aminoformonitrile has been investigated for its potential in energy storage applications, such as lithium-ion batteries. Recent research has demonstrated its ability to enhance the performance of battery electrodes by improving their conductivity and stability.
Another area where aminoformonitrile has shown significant promise is in environmental chemistry. Due to its ability to react with harmful pollutants such as nitrogen oxides (NOx), it has been proposed as a potential agent for air pollution control. Recent studies have explored its use in catalytic converters and industrial scrubbers to reduce emissions from vehicles and factories. These applications not only highlight its practical utility but also underscore its importance in addressing global environmental challenges.
In terms of safety considerations, aminoformonitrile must be handled with care due to its reactive nature. Exposure to high temperatures or strong acids can lead to decomposition or release of toxic gases such as hydrogen cyanide (HCN). Proper handling procedures and safety protocols are essential to ensure safe use in industrial settings. Researchers have also investigated methods to mitigate these risks through improved storage techniques and advanced safety equipment.
Recent advancements in computational chemistry have provided new insights into the behavior of aminoformonitrile at the molecular level. Using sophisticated modeling techniques, scientists have been able to predict its reactivity under various conditions and optimize its synthesis pathways. These computational studies have not only enhanced our understanding of the compound but also paved the way for novel applications across multiple disciplines.
In conclusion, aminoformonitrile (CAS No 420-04-2) is a multifaceted compound with a wide range of applications across industries. From agriculture and pharmaceuticals to energy storage and environmental protection, its versatility continues to drive innovation and research. As we look toward the future, ongoing advancements in synthesis methods and application development will undoubtedly unlock new possibilities for this remarkable compound.
420-04-2 (aminoformonitrile) 関連製品
- 1530-87-6(1-Piperidinecarbonitrile)
- 21420-35-9(Cyanamide-13C)
- 461-58-5(Dicyandiamide)
- 58-15-1(4-Dimethylamino Antipyrine)
- 108-78-1(Melamine)
- 2229020-21-5(2-methyl-2-(4-methylpyridin-3-yl)propanal)
- 1552764-70-1(2-(5-Chlorothiophen-2-yl)pyridin-3-amine)
- 1533740-15-6(2-(5-methyl-1,2,4-oxadiazol-3-yl)ethan-1-ol)
- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)
- 2171437-96-8(3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

